(2-Aminoethyl)trimethylammonium chloride hydrochloride (CAS: 3399-67-5), frequently referred to as cholamine chloride hydrochloride or AETMA, is a bifunctional quaternary ammonium salt distinguished by its highly reactive primary amine and a permanent cationic charge. In procurement and material selection, its primary value lies in its performance as a 'fixed-charge' derivatization reagent and a specialized Good's buffer . Unlike standard alkylating agents, AETMA allows for the quantitative grafting of permanent positive charges onto carboxylated polymers, oxidized nanomaterials, and peptides under mild coupling conditions (e.g., EDC/NHS or anhydride ring-opening). Furthermore, it exhibits exceptional aqueous solubility and a precisely defined pKa of 7.10 at 20°C, making it a critical precursor for synthesizing pH-resistant polymers and formulating ultra-concentrated physiological buffers .
Substituting AETMA with cheaper, more common quaternary ammonium salts like choline chloride or reactive halides like (2-bromoethyl)trimethylammonium bromide introduces severe process and stability failures . Choline chloride possesses a hydroxyl group rather than an amine; attempting to graft it onto polymers or nanomaterials results in ester linkages, which are highly susceptible to aqueous hydrolysis and require harsh, low-yield coupling conditions [1]. Conversely, alkyl halides rely on the substrate acting as a nucleophile, which is kinetically inefficient for sterically hindered polymers. AETMA’s primary amine allows for rapid, high-yield amide or maleimide bond formation, ensuring hydrolytic stability and precise charge-density control in downstream applications without degrading the substrate[1].
In the synthesis of cationic polymers and functionalized surfaces, AETMA provides a primary amine that reacts with activated carboxylates or anhydrides to form highly stable amide or maleimide linkages. Compared to choline chloride, which forms hydrolytically labile ester bonds, AETMA ensures that the grafted quaternary ammonium charge remains permanently attached even under harsh aqueous or physiological conditions [1].
| Evidence Dimension | Covalent linkage stability in aqueous media |
| Target Compound Data | AETMA (Forms highly stable amide/maleimide bonds resistant to hydrolysis) |
| Comparator Or Baseline | Choline chloride (Forms ester bonds susceptible to base/acid-catalyzed hydrolysis) |
| Quantified Difference | Amide linkages exhibit orders of magnitude longer half-lives in aqueous environments compared to ester linkages. |
| Conditions | Aqueous buffer systems, physiological to mildly alkaline pH |
Ensures the long-term stability and consistent charge density of functionalized nanodiscs, resins, or modified surfaces during extended aqueous assays.
When AETMA is grafted onto styrene maleic anhydride (SMA) to form SMA-QA, the resulting polymer exhibits extreme tolerance to pH fluctuations and polyvalent metal ions. Unmodified SMA precipitates at low pH or in the presence of low millimolar concentrations of calcium or magnesium due to carboxylate complexation [1]. The permanent cationic charge provided by AETMA allows SMA-QA to maintain nanodisc integrity and solubility across a broad pH range and high metal ion concentrations [1].
| Evidence Dimension | Tolerance to divalent metal ions (Ca2+, Mg2+) |
| Target Compound Data | AETMA-modified SMA (SMA-QA) remains soluble and maintains nanodisc structure at high metal concentrations. |
| Comparator Or Baseline | Unmodified SMA (Precipitates at low mM concentrations of polyvalent cations). |
| Quantified Difference | Complete prevention of polymer precipitation in metal-rich buffers. |
| Conditions | Lipid nanodisc solubilization assays with DMPC MLVs in the presence of Ca2+/Mg2+. |
Critical for structural biology procurement, allowing the study of membrane proteins that require specific metal cofactors or acidic environments where standard SMA fails.
As a Good's buffer, AETMA possesses an exceptionally high aqueous solubility, reaching 4.2 M at 0°C. This significantly outperforms many standard zwitterionic buffers (such as MOPS or BES), which can precipitate out of solution when stored at low temperatures at high concentrations. This property allows for the preparation of highly concentrated stock solutions that remain stable during cold storage.
| Evidence Dimension | Maximum aqueous solubility at 0°C |
| Target Compound Data | 4.2 M solubility at 0°C |
| Comparator Or Baseline | Standard Good's buffers like MOPS (often limited to <3 M and prone to cold precipitation) |
| Quantified Difference | Enables >4 M stable stock solutions under refrigeration without crystallization. |
| Conditions | Aqueous solution at 0°C |
Reduces laboratory footprint and preparation time by allowing the procurement and storage of ultra-concentrated, cold-stable buffer stocks.
AETMA is utilized as a fixed-charge derivatization reagent for peptides and small molecules prior to mass spectrometry . By covalently attaching a permanent quaternary ammonium group via the primary amine, the ionization efficiency in positive-ion mode (ESI or MALDI) is drastically improved compared to underivatized analytes, which rely on variable, pH-dependent protonation of basic residues. This leads to substantial gains in signal-to-noise ratios .
| Evidence Dimension | Ionization efficiency and signal-to-noise ratio in MS |
| Target Compound Data | AETMA-derivatized analytes (Permanent positive charge guarantees high ionization independent of pH) |
| Comparator Or Baseline | Underivatized analytes (Ionization depends on basic residue protonation and buffer pH) |
| Quantified Difference | Significant increase in MS sensitivity and lower limits of detection for trace analytes. |
| Conditions | Positive-ion mode ESI-MS or MALDI-TOF |
Essential for analytical procurement, providing a reliable reagent to lower the limit of detection in trace-level proteomics and biomarker quantification.
AETMA is the required precursor for converting styrene maleic anhydride (SMA) into SMA-QA via anhydride ring-opening and dehydration. This is the right choice for structural biology workflows requiring the solubilization of membrane proteins in environments with high divalent metal concentrations or acidic pH, where traditional carboxylate-based SMA precipitates [1].
Used to graft permanent positive charges onto oxidized carbon nanotubes (CNTs) or graphene via EDC/NHS amide coupling. This creates highly stable electrostatic anchoring sites for polyoxometalate catalysts in water splitting and energy storage applications, vastly outperforming non-covalent or ester-linked functionalization [2].
The preferred reagent for modifying peptides or metabolites to enhance positive-ion mass spectrometry sensitivity. Its primary amine allows for targeted coupling to carboxyl groups, ensuring a permanent cationic charge that maximizes ionization efficiency for trace-level biomarker quantification.
Selected when a cationic Good's buffer with a precise physiological pKa of 7.10 is required. Its ultra-high cold-storage solubility (>4 M at 0°C) makes it the optimal choice for manufacturing highly concentrated, ready-to-dilute buffer stocks that will not crystallize under standard refrigeration .
Irritant